molecular formula C10H8BrNO2 B1518948 2-(4-Bromo-1H-indol-2-yl)acetic acid CAS No. 1018635-67-0

2-(4-Bromo-1H-indol-2-yl)acetic acid

Cat. No.: B1518948
CAS No.: 1018635-67-0
M. Wt: 254.08 g/mol
InChI Key: RIPYDZQFPYVDSH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-2-yl)acetic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromo-1H-indol-2-yl)acetic acid is a notable compound within the indole family, characterized by its unique bromine substitution at the 4-position. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology and biochemistry. Understanding its mechanisms of action, biochemical interactions, and therapeutic potential is crucial for advancing research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways and metabolic processes.
  • Enzyme Interaction : The compound can modulate enzyme activity by acting as an inhibitor or activator. For instance, it has been shown to inhibit certain kinases involved in cell signaling, thereby affecting processes such as apoptosis and proliferation .

Biological Activities

Research has demonstrated that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It has shown particular efficacy against solid tumors, such as colon and lung cancers .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. For instance, similar indole derivatives have demonstrated activity against Staphylococcus aureus, with MIC values indicating significant inhibitory potential .
  • Anti-inflammatory Effects : Indole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways.

Biochemical Pathways

The influence of this compound extends to several key biochemical pathways:

Pathway Effect
ApoptosisInduces cell death in cancer cells
Cell SignalingModulates pathways through receptor interaction
InflammationReduces inflammatory markers
Antimicrobial ActivityInhibits growth of bacterial pathogens

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity in Solid Tumors :
    • A study highlighted its effectiveness against colon and lung tumors, showing significant tumor reduction in vivo models .
  • Antibacterial Evaluation :
    • Research demonstrated that analogs of this compound exhibited potent antibacterial activity against MRSA, with IC50 values in the nanomolar range .
  • Mechanistic Insights :
    • Investigations into its molecular mechanisms revealed that it can inhibit specific kinases involved in cancer cell proliferation, providing insights into its potential as a therapeutic agent .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-(4-Bromo-1H-indol-2-yl)acetic acid exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the activity of key kinases involved in tumor growth, such as the KDR (kinase insert domain receptor) kinase. Inhibiting KDR can prevent angiogenesis, which is crucial for tumor development .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of indole derivatives have revealed that this compound and its derivatives possess notable activity against various bacterial strains. The synthesis of novel indole derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes in pathogenic bacteria. For example, it has been shown to target cystathionine γ-synthase (bCSE), an enzyme associated with bacterial virulence. Inhibiting this enzyme can increase the sensitivity of bacteria to conventional antibiotics, providing a dual approach to combat bacterial infections .

Cellular Function Modulation

Indoles are known to influence various cellular pathways. The presence of the bromo substituent in this compound enhances its interaction with biological targets, potentially leading to modulation of cellular functions such as apoptosis and cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityIdentified as a KDR inhibitor; potential for cancer treatment through angiogenesis inhibition.
Antimicrobial PropertiesDemonstrated high antimicrobial activity against multiple bacterial strains; promising for antibiotic development.
Enzyme InhibitionEffective in inhibiting bCSE in pathogenic bacteria, enhancing antibiotic efficacy.

Properties

IUPAC Name

2-(4-bromo-1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYDZQFPYVDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.